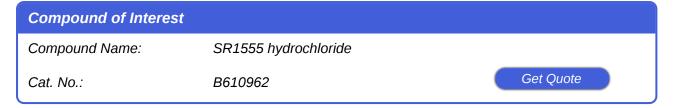


Head-to-Head Comparison: SR1555 Hydrochloride vs. GSK805 in RORyt Inhibition

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A Comprehensive Guide for Researchers in Immunology and Drug Discovery

In the landscape of therapeutic development for autoimmune diseases, the Retinoic acid receptor-related orphan receptor gamma t (RORyt) has emerged as a critical target. As the master transcriptional regulator of T helper 17 (Th17) cell differentiation, its inhibition presents a promising strategy to mitigate the pro-inflammatory cascades underlying conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis. This guide provides a detailed head-to-head comparison of two prominent RORyt inhibitors: **SR1555 hydrochloride** and GSK805. This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their research.

At a Glance: Key Differences



Feature	SR1555 Hydrochloride	GSK805	
Mechanism of Action	Inverse agonist of RORy[1][2] [3]	Inverse agonist of RORyt[4][5]	
Reported Potency	IC50: ~1-1.5 μM for RORy[1] [3][6][7]	pIC50: 8.4 for RORyt[7][8]	
Selectivity	Selective for RORy over RORα, LXR, and FXR[7][8]	Selective for RORyt[9]	
Key Cellular Effects	Suppresses Th17 differentiation, inhibits IL-17 expression, and increases the frequency of regulatory T (Treg) cells[1][2][5]	Potently inhibits Th17 cell differentiation and IL-17 production[7][8][9]	
In Vivo Efficacy	Demonstrated activity in mouse models[7][8]	Orally bioavailable and effective in mouse models of Experimental Autoimmune Encephalomyelitis (EAE) and colitis[9][10]	
Administration	Not specified for in vivo studies	Orally active[8][9]	

Quantitative Performance Data

The following tables summarize the available quantitative data for **SR1555 hydrochloride** and GSK805, providing a direct comparison of their biochemical and cellular activities.

Table 1: In Vitro Potency against RORyt



Compound	Assay Type	Parameter	Value	Reference
SR1555 hydrochloride	RORy competitive binding assay	IC50	1 μΜ	[11]
SR1555 hydrochloride	RORy co- transfection assay	IC50	~1.5 μM	[11]
GSK805	RORyt FRET- based assay	pIC50	8.4	[8]

Table 2: Cellular Activity in Th17 Differentiation Assays

Compound	Cell Type	Assay	Endpoint	Result	Reference
SR1555 hydrochloride	EL4 cells	Gene Expression	II17a mRNA	>70% inhibition at 10 µM	[5]
SR1555 hydrochloride	Mouse splenocytes	Flow Cytometry	Foxp3+ T cells	~2-fold increase	[5]
GSK805	Mouse naïve CD4+ T cells	Intracellular Cytokine Staining	IL-17 production	Comparable inhibition at 0.5 µM to 2.5 µM of TMP778	[9]
GSK805	Human pediatric Crohn's disease intestinal tissue	Flow Cytometry	IL-17A+ & IL- 22+ Th17 cells	Significant reduction at 0.5 µM	[10]

Mechanism of Action and Signaling Pathway

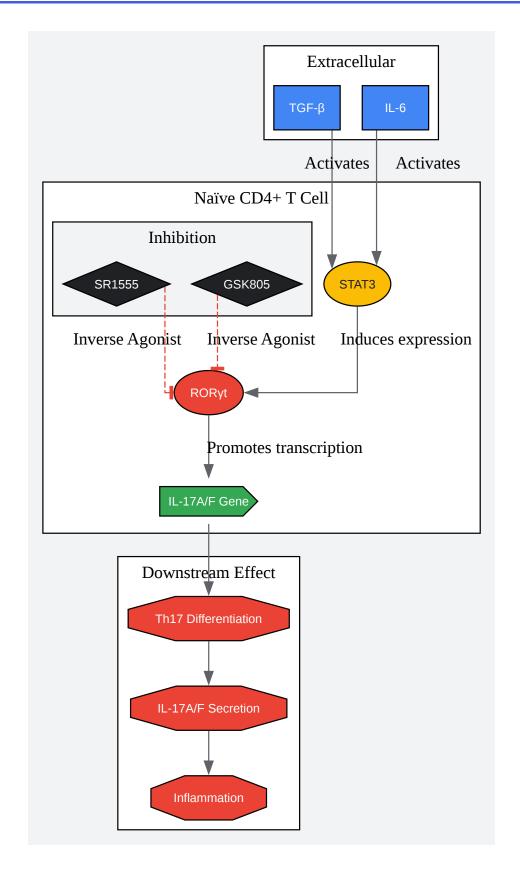






Both **SR1555** hydrochloride and GSK805 function by inhibiting the transcriptional activity of RORyt. RORyt is essential for the differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells. Upon activation, RORyt binds to specific DNA response elements in the promoter regions of genes encoding key Th17 cytokines, most notably Interleukin-17A (IL-17A) and IL-17F. By acting as inverse agonists, SR1555 and GSK805 bind to the ligand-binding domain of RORyt, inducing a conformational change that promotes the recruitment of co-repressors and inhibits the recruitment of co-activators. This leads to the suppression of target gene transcription, thereby blocking Th17 cell differentiation and function. Furthermore, SR1555 has been shown to promote the differentiation of anti-inflammatory regulatory T (Treg) cells, which are characterized by the expression of the transcription factor Foxp3.





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RORyt signaling pathway in Th17 cell differentiation and its inhibition.



Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize RORyt inhibitors.

RORyt Inverse Agonist Activity Assay (Co-transfection Reporter Assay)

This assay quantitatively measures the ability of a compound to inhibit the transcriptional activity of RORyt.

- Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the RORyt ligand-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).
- Compound Treatment: Following transfection, cells are treated with various concentrations of the test compound (e.g., SR1555 hydrochloride or GSK805) or vehicle control (DMSO).
- Luciferase Assay: After an incubation period (typically 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
- Data Analysis: The luminescence signal is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid expressing Renilla luciferase). The IC50 value, representing the concentration at which the compound inhibits 50% of the RORyt transcriptional activity, is calculated from the dose-response curve.

Th17 Cell Differentiation Assay

This assay assesses the effect of a compound on the differentiation of naïve CD4+ T cells into Th17 cells.

- Isolation of Naïve CD4+ T cells: Naïve CD4+ T cells (CD4+CD62L+CD44-) are isolated from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS).
- Cell Culture and Differentiation: Isolated cells are cultured under Th17-polarizing conditions,
 which typically include anti-CD3 and anti-CD28 antibodies for T cell receptor stimulation,



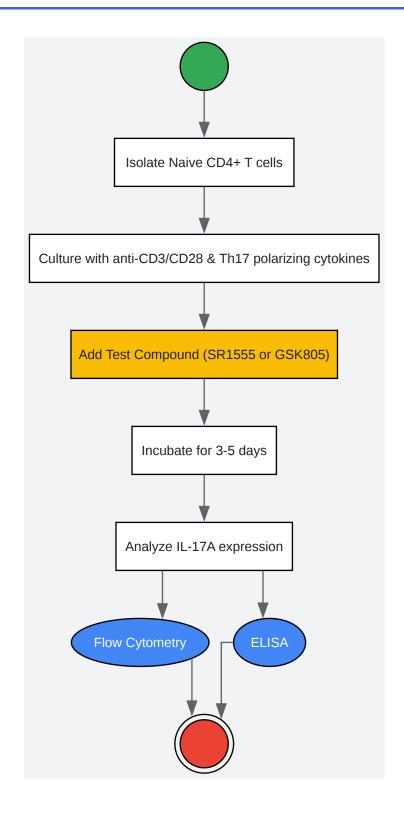




along with a cocktail of cytokines such as TGF- β and IL-6. Neutralizing antibodies against IL-4 and IFN-y are also added to prevent differentiation into other T helper subsets.

- Compound Treatment: The test compound or vehicle is added to the culture medium at the time of cell seeding.
- Analysis of Th17 Differentiation: After 3-5 days of culture, the percentage of Th17 cells is determined by intracellular staining for IL-17A followed by flow cytometry. The concentration of secreted IL-17A in the culture supernatant can also be quantified by ELISA.





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Experimental workflow for Th17 cell differentiation assay.

Regulatory T (Treg) Cell Differentiation Assay



This assay evaluates the impact of a compound on the generation of Treg cells.

- Isolation of Naïve CD4+ T cells: Similar to the Th17 differentiation assay, naïve CD4+ T cells are isolated from lymphoid tissues.
- Cell Culture and Differentiation: Cells are cultured under Treg-polarizing conditions, which typically involve stimulation with anti-CD3 and anti-CD28 antibodies in the presence of TGF-β and IL-2.
- Compound Treatment: The test compound or vehicle is added to the culture.
- Analysis of Treg Differentiation: After 3-5 days, the percentage of Treg cells is quantified by intracellular staining for the transcription factor Foxp3, the lineage-defining marker for Treg cells, followed by flow cytometry.

In Vivo Models: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used mouse model for multiple sclerosis, characterized by T cell-mediated inflammation and demyelination in the central nervous system.

- Induction of EAE: EAE is typically induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin-derived peptide, such as MOG35-55, emulsified in Complete Freund's Adjuvant (CFA). Mice also receive injections of pertussis toxin to increase the permeability of the blood-brain barrier.
- Compound Administration: Treatment with the RORyt inhibitor (e.g., oral gavage for GSK805) or vehicle is initiated either at the time of immunization (prophylactic model) or after the onset of clinical signs (therapeutic model).[9]
- Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, ranging from no signs to paralysis and moribund state.
- Immunological and Histological Analysis: At the end of the experiment, tissues such as the spinal cord and brain are collected for histological analysis of inflammation and demyelination. Lymphocytes can be isolated from the central nervous system and lymphoid



organs to analyze the frequency of Th17 and other immune cell populations by flow cytometry.

Conclusion

Both **SR1555** hydrochloride and GSK805 are valuable research tools for investigating the role of RORyt in health and disease. Based on the available data, GSK805 appears to be a more potent inhibitor of RORyt with demonstrated oral bioavailability and efficacy in preclinical models of autoimmune disease.[8][9] Its higher potency, as indicated by its pIC50 value, suggests that it may be effective at lower concentrations compared to **SR1555** hydrochloride. [8] The oral activity of GSK805 also offers a significant advantage for in vivo studies.[8][9]

SR1555 hydrochloride remains a useful tool, particularly for in vitro studies, due to its well-characterized selectivity profile against other nuclear receptors.[7][8] The choice between these two compounds will ultimately depend on the specific experimental needs, including the desired potency, route of administration for in vivo studies, and the importance of a well-defined selectivity profile. This guide provides the necessary data and protocols to assist researchers in selecting the most appropriate RORyt inhibitor for their studies.

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